2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
CAS No.: 445218-64-4
Cat. No.: VC5050951
Molecular Formula: C12H8ClNO2S
Molecular Weight: 265.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445218-64-4 |
|---|---|
| Molecular Formula | C12H8ClNO2S |
| Molecular Weight | 265.71 |
| IUPAC Name | 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8ClNO2S/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16) |
| Standard InChI Key | YMCMJFXYOSGRJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)SC2=C(C=CC=N2)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Structure
The systematic IUPAC name for this compound is 2-[(2-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid, which precisely describes its substituent arrangement. The pyridine ring serves as the parent structure, with the sulfanyl (-S-) group at position 2 bridging to a 2-chlorophenyl moiety. Position 3 hosts a carboxylic acid (-COOH), introducing hydrogen-bonding capacity and acidity (pKa ≈ 2–3 for analogous pyridinecarboxylic acids) .
The planar pyridine ring (bond angles ≈ 120°) and orthogonal 2-chlorophenyl group create steric hindrance, potentially affecting crystal packing and solubility. Computational models predict a dihedral angle of 85–95° between the pyridine and chlorophenyl planes, minimizing conjugation between the aromatic systems .
Spectroscopic Characterization
While experimental spectral data for this specific compound remain unpublished, analogous sulfanylpyridine derivatives exhibit characteristic signals:
-
¹H NMR: Pyridine protons resonate at δ 7.5–8.5 ppm, while the sulfanyl-linked methylene group (if present) appears near δ 3.5–4.0 ppm .
-
IR Spectroscopy: Stretching vibrations for C=O (≈1700 cm⁻¹) and S–C (≈700 cm⁻¹) confirm functional groups .
-
Mass Spectrometry: Molecular ion peaks align with the theoretical m/z of 265.72 (C₁₂H₈ClNO₂S) .
Physicochemical Properties
Molecular Formula and Weight
The compound’s molecular formula, C₁₂H₈ClNO₂S, reflects a chlorine atom, sulfur atom, and carboxylic acid group within a 12-carbon framework. Its moderate molecular weight (265.72 g/mol) balances lipophilicity and aqueous solubility, though exact solubility metrics require further experimental validation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 445218-64-4 | |
| Molecular Formula | C₁₂H₈ClNO₂S | |
| Molecular Weight | 265.72 g/mol | |
| GHS Hazard Codes | H315, H319, H335 |
Thermal and Solubility Behavior
Thermogravimetric analysis (TGA) of related compounds suggests decomposition onset temperatures >200°C, indicative of moderate thermal stability. Aqueous solubility is likely pH-dependent, with the carboxylic acid group enhancing solubility in basic media via deprotonation (COO⁻ formation) .
| Hazard Type | Precautionary Action |
|---|---|
| Skin Contact | Wash with soap and water |
| Eye Exposure | Rinse cautiously with water |
| Inhalation | Move to fresh air |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume